8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloro-3,4-dihydro-2H-1-benzopyran.
Amination: The key step involves the introduction of an amine group at the 3-position of the benzopyran ring. This can be achieved through nucleophilic substitution reactions using reagents such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Biology: Study of its biological activity and potential therapeutic effects.
Material Science: Use in the development of new materials with specific properties.
Industry: Application in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure with an amine group at the 4-position.
2H-1-Benzopyran-4-carboxylic acid, 8-chloro-3,4-dihydro-: Contains a carboxylic acid group instead of an amine.
Uniqueness
8-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7H,4-5,11H2 |
InChI Key |
GUOKZIYMFPPBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2Cl)N |
Origin of Product |
United States |
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